

An In-depth Technical Guide to beta-Methylcyclohexaneethanamine Hydrochloride

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Compound of Interest

Compound Name:	<i>2-cyclohexylpropan-1-amine hydrochloride</i>
CAS No.:	<i>879656-44-7</i>
Cat. No.:	<i>B6143886</i>

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This guide provides a comprehensive technical overview of beta-methylcyclohexaneethanamine hydrochloride, a compound of interest to researchers, scientists, and professionals in drug development. This document elucidates the compound's chemical identity, properties, synthesis, and analytical methodologies, grounding all information in authoritative scientific sources.

Executive Summary

beta-Methylcyclohexaneethanamine hydrochloride, systematically known as 1-cyclohexylpropan-2-amine hydrochloride, is a primary amine featuring a cyclohexane ring linked to a propane backbone with a methyl group at the beta position relative to the cyclohexane moiety. Its structural similarity to phenylisopropylamines, such as amphetamine, has led to its investigation as a potential stimulant and its use in analytical and pharmacological research. This guide offers a detailed exploration of its chemical characteristics, synthesis pathways, and analytical procedures to support advanced research and development activities.

Chemical Identity and Nomenclature

The nomenclature of this compound can be varied, leading to potential ambiguity. This section clarifies its identity through systematic naming, common synonyms, and chemical identifiers.

The most accurate and systematic IUPAC name for the free base is 1-cyclohexylpropan-2-amine.^{[1][2]} The hydrochloride salt is therefore 1-cyclohexylpropan-2-amine hydrochloride. The term "beta-methylcyclohexaneethanamine" is a descriptive but less formal name.

A variety of synonyms are used in literature and commercial listings, which include:

- Perhydroamphetamine^{[1][3]}
- 2-Cyclohexyl-1-methylethylamine^{[1][3][4]}
- (±)-2-Amino-1-cyclohexylpropane^{[1][3]}
- α-Methylcyclohexaneethanamine^[1]
- Norpropylhexedrine^[1]

The compound exists as a racemate and as individual enantiomers, (S)-1-cyclohexylpropan-2-amine and (R)-1-cyclohexylpropan-2-amine.^{[3][4][5]}

Chemical Identifiers

Identifier	Value	Source
CAS Number (Racemic Free Base)	54704-34-6	^{[1][3]}
CAS Number (Hydrochloride Salt)	5471-54-5	^[6]
PubChem CID (Racemic Free Base)	115665	^[1]
Molecular Formula (Free Base)	C ₉ H ₁₉ N	^{[1][3]}
Molecular Weight (Free Base)	141.25 g/mol	^{[1][3]}
Molecular Formula (HCl Salt)	C ₉ H ₂₀ ClN	
Molecular Weight (HCl Salt)	177.72 g/mol	^[7]

Physicochemical and Toxicological Properties

Understanding the physicochemical and toxicological properties of beta-methylcyclohexaneethanamine hydrochloride is crucial for its handling, formulation, and assessment of its biological activity.

Physical Properties

The free base, 1-cyclohexylpropan-2-amine, is a flammable liquid.^{[1][4]} The hydrochloride salt is typically a solid, though specific properties like melting point and solubility are not widely published and should be determined empirically.

Chemical Properties

The presence of a primary amine group makes it basic and allows for the formation of the hydrochloride salt upon reaction with hydrochloric acid. The pKa of the conjugate acid has been reported, which is a critical parameter for understanding its ionization state at physiological pH.

Toxicological Profile

The free base is classified as a corrosive and irritant, causing severe skin burns and eye damage.^{[1][4]} It is also harmful if swallowed.^{[1][4]} Due to its corrosive nature, appropriate personal protective equipment should be used during handling.^{[8][9]} The toxicological properties of the hydrochloride salt have not been thoroughly investigated, and it should be handled with care.^[8]

Synthesis and Manufacturing

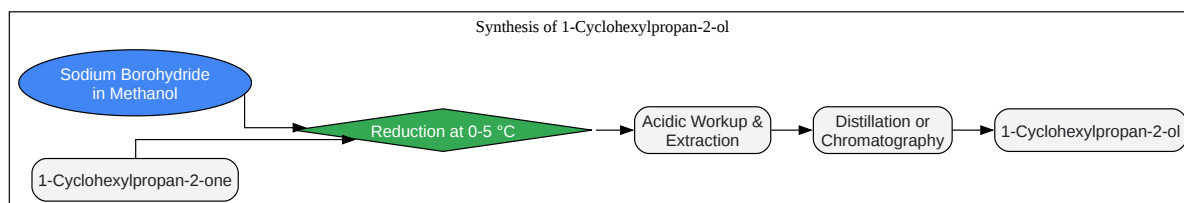
The primary route for the synthesis of 1-cyclohexylpropan-2-amine is through the reductive amination of 1-cyclohexylpropan-2-one. This section details a representative experimental protocol.

Synthesis of 1-Cyclohexylpropan-2-ol (Intermediate)

A common precursor for the amine is the corresponding alcohol, 1-cyclohexylpropan-2-ol, which can be synthesized by the reduction of 1-cyclohexylpropan-2-one.^[10]

Experimental Protocol: Reduction of 1-Cyclohexylpropan-2-one[10]

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-cyclohexylpropan-2-one in methanol. Cool the solution to 0-5 °C in an ice bath.
- **Addition of Reducing Agent:** While stirring, slowly add sodium borohydride in small portions.
- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone is consumed.
- **Workup:** Quench the reaction by the slow addition of 1M HCl until the cessation of gas evolution. Remove the methanol under reduced pressure.
- **Extraction:** Add deionized water to the residue and extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solvent to yield crude 1-cyclohexylpropan-2-ol. Further purification can be achieved by distillation or column chromatography.



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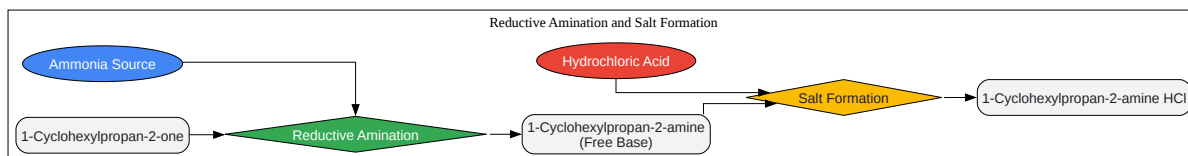
Synthesis of the alcohol intermediate.

Conversion to 1-Cyclohexylpropan-2-amine and Salt Formation

The alcohol can be converted to the amine through various methods, such as conversion to an alkyl halide followed by reaction with ammonia, or through a Ritter reaction followed by hydrolysis. A more direct approach from the ketone is reductive amination.

Experimental Protocol: Reductive Amination of 1-Cyclohexylpropan-2-one

- **Reaction Setup:** In a suitable reaction vessel, dissolve 1-cyclohexylpropan-2-one and a source of ammonia (e.g., ammonium acetate or ammonia in methanol) in a protic solvent like methanol.
- **Formation of Imine:** Stir the mixture to allow for the formation of the corresponding imine intermediate.
- **Reduction:** Add a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in portions. Alternatively, catalytic hydrogenation over a suitable catalyst (e.g., Raney nickel or palladium on carbon) can be employed.
- **Reaction Monitoring:** Monitor the reaction by GC-MS or LC-MS until the imine intermediate is consumed.
- **Workup and Purification:** After completion, the reaction is worked up by quenching the remaining reducing agent, removing the solvent, and performing an acid-base extraction to isolate the amine. The crude amine is then purified by distillation.
- **Hydrochloride Salt Formation:** Dissolve the purified 1-cyclohexylpropan-2-amine in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid (e.g., HCl in ether or concentrated aqueous HCl) dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.



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From ketone to hydrochloride salt.

Applications in Research and Development

The structural analogy to known psychoactive compounds makes beta-methylcyclohexaneethanamine a subject of interest in medicinal chemistry and pharmacology.

- **Pharmacological Research:** Its potential as a central nervous system stimulant is an area of investigation. The synonym "Perhydroamphetamine" suggests that it is the saturated analog of amphetamine, where the phenyl ring is replaced by a cyclohexane ring. This modification can significantly alter its pharmacological profile, including its affinity for monoamine transporters and its metabolic stability.
- **Analytical Standards:** The (2S)-enantiomer, (2S)-1-cyclohexylpropan-2-amine, is utilized in the development and validation of analytical methods for amphetamine sulfate.^[5] This suggests its utility as an internal standard or a related substance for quality control in the pharmaceutical industry.

Analytical Methodologies

Accurate and robust analytical methods are essential for the identification, quantification, and quality control of beta-methylcyclohexaneethanamine hydrochloride.

Chromatographic Techniques

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile amines. The free base can be analyzed directly or after derivatization to improve its chromatographic behavior. The mass spectrum provides a unique fingerprint for identification.
- High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be used to separate the enantiomers of 1-cyclohexylpropan-2-amine. Detection can be achieved using UV-Vis (after derivatization with a chromophore), evaporative light scattering detection (ELSD), or mass spectrometry (LC-MS).

Spectroscopic Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are indispensable for the structural elucidation of the molecule, confirming the connectivity of the atoms and providing information about its stereochemistry.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-H stretches of the cyclohexane ring.

Conclusion

beta-Methylcyclohexaneethanamine hydrochloride, or 1-cyclohexylpropan-2-amine hydrochloride, is a compound with potential applications in pharmacological research and as an analytical standard. This guide has provided a comprehensive overview of its chemical identity, properties, synthesis, and analytical methods to serve as a valuable resource for scientists and researchers. Further investigation into its pharmacological and toxicological profile is warranted to fully understand its potential benefits and risks.

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